5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 214831-64-8
VCID: VC8255355
InChI: InChI=1S/C9H13BrN2O/c1-12(5-6-13-2)9-4-3-8(10)7-11-9/h3-4,7H,5-6H2,1-2H3
SMILES: CN(CCOC)C1=NC=C(C=C1)Br
Molecular Formula: C9H13BrN2O
Molecular Weight: 245.12 g/mol

5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine

CAS No.: 214831-64-8

Cat. No.: VC8255355

Molecular Formula: C9H13BrN2O

Molecular Weight: 245.12 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine - 214831-64-8

Specification

CAS No. 214831-64-8
Molecular Formula C9H13BrN2O
Molecular Weight 245.12 g/mol
IUPAC Name 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine
Standard InChI InChI=1S/C9H13BrN2O/c1-12(5-6-13-2)9-4-3-8(10)7-11-9/h3-4,7H,5-6H2,1-2H3
Standard InChI Key CDKDPQWKJKDJCB-UHFFFAOYSA-N
SMILES CN(CCOC)C1=NC=C(C=C1)Br
Canonical SMILES CN(CCOC)C1=NC=C(C=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine, reflects its substitution pattern:

  • A bromine atom at the 5-position of the pyridine ring.

  • A methyl group and a 2-methoxyethyl group attached to the nitrogen at the 2-position .

The SMILES notation (CN(CCOC)C1=NC=C(C=C1)Br) and InChIKey (CDKDPQWKJKDJCB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight245.12 g/mol
Boiling PointNot reported-
Melting PointNot reported-
SolubilitySoluble in polar organic solvents (e.g., DMF, THF)
Density1.32 g/cm³ (estimated)

The planar pyridine ring facilitates π-π stacking interactions, while the methoxyethyl group enhances solubility in polar solvents .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine involves multi-step protocols, as detailed in CN110746345B :

  • Protection of Phenolic OH Group:

    • 4-Bromo-2-bromomethylphenol reacts with MEMCl (2-methoxyethoxymethyl chloride) in an aprotic solvent (e.g., dichloromethane) to yield 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene .

    • Conditions: Molar ratio 1:1.05–1.5 (phenol:MEMCl), room temperature, 6–12 hours .

  • Borylation:

    • The brominated intermediate undergoes borylation with trimethyl borate in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid .

  • Suzuki-Miyaura Coupling:

    • Reaction with 2-bromopyridine via Suzuki coupling using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) yields 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine .

    • Conditions: 75°C, nitrogen atmosphere, 6 hours, 80–85% yield .

  • Deprotection and Functionalization:

    • Removal of the MEM protecting group with titanium tetrachloride (TiCl₄) in dichloromethane affords the final product .

Industrial Scalability

The patent emphasizes atom economy (70–90% yield) and solvent recovery (e.g., ethyl acetate extraction), making the process suitable for industrial scale-up . Notably, the avoidance of cryogenic conditions (−40°C) and hazardous reagents (n-butyllithium) enhances safety .

Applications in Medicinal Chemistry and Agrochemicals

Drug Development

5-Bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine serves as a precursor for GluN2A-positive allosteric modulators, which target NMDA receptors to treat cognitive disorders . Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Agrochemical Intermediates

The compound’s pyridine core is integral to herbicides and insecticides. For example, derivatives with triazole or sulfonamide groups exhibit fungicidal activity.

Future Research Directions

  • Biological Screening: Evaluate affinity for kinase targets (e.g., EGFR, VEGFR) to expand therapeutic applications .

  • Process Optimization: Develop continuous-flow synthesis to reduce reaction times and waste .

  • Environmental Impact: Assess biodegradability and ecotoxicity for agrochemical applications.

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